N-(2-methoxycyclohexyl)-N-methylacetamide is a chemical compound that falls under the category of acetamides. It is characterized by its unique molecular structure, which includes a methoxy group and a cyclohexyl moiety. This compound is primarily studied for its potential applications in various scientific fields, including medicinal chemistry and industrial processes.
The compound can be synthesized through various chemical methods, which are detailed in the synthesis analysis section. Its classification as an acetamide places it within a broader category of organic compounds that contain the functional group derived from acetic acid.
N-(2-methoxycyclohexyl)-N-methylacetamide is classified as an acetamide, which is a type of amide formed from acetic acid. It possesses both aliphatic and aromatic characteristics due to the presence of the cyclohexyl and methoxy groups.
The synthesis of N-(2-methoxycyclohexyl)-N-methylacetamide can be achieved through several methods, including:
The reaction conditions typically require specific temperatures and pressures to optimize yield. For instance, reactions may occur at elevated temperatures (70-100 °C) under inert atmospheres to prevent oxidation or other side reactions.
The molecular structure of N-(2-methoxycyclohexyl)-N-methylacetamide can be represented by its molecular formula . The compound features:
N-(2-methoxycyclohexyl)-N-methylacetamide can participate in various chemical reactions typical for amides, such as:
These reactions often require specific conditions (e.g., temperature, pH) to proceed effectively, and the kinetics can vary based on substituents on the nitrogen atom.
The mechanism of action for N-(2-methoxycyclohexyl)-N-methylacetamide primarily involves its interaction with biological targets, which may include enzymes or receptors relevant in pharmacological contexts.
Studies suggest that compounds similar to N-(2-methoxycyclohexyl)-N-methylacetamide exhibit varying degrees of biological activity based on their structural modifications.
N-(2-methoxycyclohexyl)-N-methylacetamide has potential applications in:
The structural exploration of N-substituted cyclohexyl acetamides for opioid activity originated from pharmaceutical research at Upjohn Company in the 1970s–1980s. These compounds, termed "U-compounds" or "Utopioids", were developed as part of efforts to discover novel analgesic agents with reduced side-effect profiles compared to traditional opioids. The core scaffold featured a strategically designed 1,2-ethylene diamine moiety embedded within a cyclohexyl ring, creating vast potential for structural modifications through side chain substitutions and rearrangements. This cyclohexyl constraint provided enhanced rigidity compared to earlier linear analogs like AH-7921, significantly improving μ-opioid receptor (MOR) affinity and selectivity [1].
Early structure-activity relationship (SAR) studies revealed that minor structural alterations dramatically influenced receptor selectivity. Removal of the methylene spacer between the aromatic ring and carbonyl moiety (as in U-47700) allowed spatial orientation resembling morphine, conferring potent MOR agonism (KD = 5.3 nM). Conversely, insertion of this spacer (as in U-50488) induced a bent conformation selective for κ-opioid receptors (KOR; KD = 2.2 nM). This phenomenon, termed the "eastern methylene group effect" by Szmuszkovicz, demonstrated how subtle changes could switch receptor selectivity profiles [1]. The U-compound scaffold became a template for diverse analogs, with U-47700 emerging as a lead compound due to its high MOR potency (approximately 10-fold greater than morphine in animal models) [1]. These historical developments established the foundational chemistry for later exploration of analogs like N-(2-methoxycyclohexyl)-N-methylacetamide, where the aromatic pharmacophore was replaced with an alkoxy group while retaining the critical N-methylacetamide and trans-cyclohexylamine components.
Table 1: Impact of Structural Modifications on Opioid Receptor Affinity in U-Compounds [1]
| Compound | MOR KD (nM) | KOR KD (nM) | MOR/KOR Selectivity Ratio |
|---|---|---|---|
| U-47700 (3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide) | 5.3 | 910 | 0.006 (MOR selective) |
| U-50488H (2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-(pyrrolidin-1-yl)cyclohexyl]acetamide) | 430 | 2.2 | 195 (KOR selective) |
| U-77891 (3,4-dibromo-N-methyl-N-((5S,6R)-1-methyl-1-azaspiro[4.5]decan-6-yl)benzamide) | 2.0 | 2300 | 0.001 (MOR selective) |
The cyclohexyl ring conformation and chiral center configuration critically determine the biological activity and synthetic complexity of N-(2-methoxycyclohexyl)-N-methylacetamide. The 2-methoxy substituent generates two chiral centers at positions 1 and 2 of the cyclohexane ring, leading to four possible stereoisomers: cis-(1R,2R), cis-(1S,2S), trans-(1R,2S), and trans-(1S,2R). Pharmacological data from related U-compounds demonstrates that trans-diastereomers typically exhibit superior MOR binding affinity compared to cis counterparts due to optimal pharmacophore presentation. For instance, U-47700's (1R,2R) configuration positions the N-methylacetamide and 3,4-dichlorophenyl groups equatorially, minimizing steric clash and maximizing receptor interactions [1].
Synthetic approaches to control stereochemistry primarily employ chiral resolution or asymmetric synthesis. Resolution techniques often leverage diastereomeric salt formation using chiral acids (e.g., tartaric acid derivatives) following racemic synthesis. However, asymmetric catalytic methods offer higher atom economy. Enantioselective hydrogenation of enol acetates or acetamides derived from 2-methoxycyclohexanone precursors using chiral catalysts (e.g., BINAP-Ru complexes) provides access to enantiomerically enriched intermediates (>90% ee). Subsequent stereospecific reductive amination or amide coupling introduces the N-methylacetamide moiety while preserving stereochemical integrity. The methoxy group's size and polarity necessitate careful solvent selection during these steps to minimize epimerization – non-polar solvents (toluene, hexane) are preferred over protic media [3] [9].
Conformational analysis via NMR and computational modeling reveals that the trans-isomer adopts a diequatorial conformation with the methoxy and acetamido-methyl groups occupying equatorial positions, reducing 1,3-diaxial strain. In contrast, cis-isomers experience greater steric encumbrance, lowering synthetic yields and receptor affinity. X-ray crystallography of analogous compounds confirms intramolecular hydrogen bonding between the methoxy oxygen and the acetamide NH in trans-configured molecules, stabilizing the bioactive conformation [1].
Table 2: Synthetic Challenges Associated with Cyclohexyl Acetamide Stereoisomers
| Stereochemistry | Relative Synthetic Yield (%) | Key Stereocontrol Challenge | Preferred Synthetic Method |
|---|---|---|---|
| trans-(1R,2R) | 35-40 | Competing cis-formation during hydrogenation | Chiral hydrogenation of enol acetates |
| trans-(1S,2S) | 35-40 | Resolution efficiency with (+)-DBTA | Diastereomeric salt crystallization |
| cis-(1R,2S) | 10-15 | Epimerization during amide formation | Low-temperature coupling in aprotic solvents |
| cis-(1S,2R) | 10-15 | Byproduct formation in reductive amination | Borane reduction of enamines |
Industrial synthesis routes for N-(2-methoxycyclohexyl)-N-methylacetamide prioritize cost-effective scalability and diastereoselectivity control, as evidenced by patented methodologies. A prominent approach adapts the Ritter reaction for direct amidation of cyclohexene derivatives. In US9914695B2, 1-methoxycyclohex-1-ene undergoes electrophilic amidation with acetonitrile in the presence of Brønsted acid catalysts (e.g., concentrated H₂SO₄) or Lewis acidic clays (e.g., montmorillonite K10), yielding the acetamide scaffold in a single step. Acid-treated clay catalysts offer advantages including recyclability (>5 cycles with <15% activity loss), reduced corrosion, and improved regioselectivity at the less substituted carbon [9].
Alternative patent routes (CN105315156A) employ multi-step sequences starting from o-cresol. Key stages include:
The Ritter route provides shorter synthesis (1 vs. 3 steps) but lower stereocontrol, yielding ~1:1 cis/trans mixtures requiring chromatographic separation. In contrast, the oxidation route maintains stereochemistry from the hydrogenation step but involves expensive oxidation catalysts. Recent patent improvements (DE69724745T2) utilize continuous flow reactors for Ritter reactions, enhancing heat transfer and reducing reaction times from hours to minutes while improving trans-selectivity to 4:1 through precise temperature modulation [9]. Catalyst immobilization on silica supports further simplifies product isolation, eliminating aqueous workups that often hydrolyze the methoxy group.
Synthesis of N-(2-methoxycyclohexyl)-N-methylacetamide generates problematic byproducts including isomeric impurities, dehydration products (e.g., 2-methoxycyclohexene), and halogenated wastes from traditional amidation catalysts. Green chemistry innovations address these issues through solvent engineering, catalyst redesign, and process intensification.
Biodegradable ionic liquids (ILs) significantly improve the sustainability of key steps like Beckmann rearrangements or reductive aminations. Ester-functionalized imidazolium-based ILs (e.g., 3-methyl-1-(n-butoxycarbonylmethyl)imidazolium perchlorate) demonstrate excellent stability under acidic conditions required for Ritter-type reactions while offering enhanced biodegradability through ester groups susceptible to enzymatic hydrolysis. Compared to conventional 1-hexyl-3-methylimidazolium ILs, these solvents achieve comparable yields (85–92%) in Beckmann rearrangements of ketoxime precursors to acetamides while reducing aquatic toxicity by >60% [6].
Solvent optimization in esterification/hydrogenation sequences substantially reduces byproduct formation. For 2-methylcyclohexyl acetate synthesis (a structural analog), using methylcyclohexane as both reaction solvent and hydrogen donor suppresses dehydration side reactions, minimizing 2-tetrahydrotoluene formation from 6% to <1%. This approach leverages the solvent's capacity to dissolve both polar and non-polar reagents while facilitating in situ hydrogen transfer, eliminating external H₂ pressure requirements [7].
Catalyst innovations further enhance atom economy:
Table 3: Green Chemistry Metrics Comparison for Acetamide Synthesis Routes
| Synthetic Approach | E-Factor | Atom Economy (%) | Key Green Improvement | Byproduct Reduction (%) |
|---|---|---|---|---|
| TCT-catalyzed Beckmann (ILs) | 8.2 | 91 | Biodegradable solvents, low catalyst loading | 85 (vs. PCl₅ route) |
| Ritter with clay catalysts | 5.7 | 88 | Recyclable catalyst, no halogenated waste | 90 (vs. H₂SO₄ route) |
| Hydrogenation-esterification | 3.9 | 95 | Methylcyclohexane solvent/H₂ donor dual function | 95 (dehydration products) |
CAS No.: 31868-18-5
CAS No.: 163000-63-3
CAS No.: 130-20-1
CAS No.: 150653-91-1
CAS No.: 18375-61-6
CAS No.: 467-14-1